molecular formula C8H6ClNS B13655486 5-Chlorobenzo[b]thiophen-2-amine

5-Chlorobenzo[b]thiophen-2-amine

Cat. No.: B13655486
M. Wt: 183.66 g/mol
InChI Key: HFNRXYGIDNCMHB-UHFFFAOYSA-N
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Description

5-Chlorobenzo[b]thiophen-2-amine is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a benzo[b]thiophene core, a privileged structure in pharmacology, substituted with an amine group at the 2-position and a chlorine atom at the 5-position. These modifications make it a promising building block for the synthesis of novel bioactive molecules. Derivatives of aminobenzo[b]thiophene have been identified as potent inhibitors of tubulin polymerization, acting through the colchicine binding site . This mechanism is a validated target for anticancer agent development, as it disrupts microtubule formation crucial for cell division. Structure-activity relationship (SAR) studies highlight that the position of the amino group on the benzo[b]thiophene nucleus is critical for maximal antiproliferative activity, underlining the research value of exploring various amino-substituted isomers like this compound . Beyond oncology research, the benzo[b]thiophene scaffold is recognized for its diverse pharmacological properties, including antimicrobial activity . It serves as a key intermediate in constructing more complex molecules, such as Schiff base derivatives, which are investigated for their enzyme inhibition potential and interactions with biological targets . Researchers utilize this compound to develop new therapeutic candidates aimed at overcoming challenges like antimicrobial resistance . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

5-chloro-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6ClNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2

InChI Key

HFNRXYGIDNCMHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)N

Origin of Product

United States

Preparation Methods

Method Description

  • Starting Materials: 5-chloro-2-fluorobenzonitrile or related halogenated benzonitriles.
  • Reagents: Methyl thioglycolate and triethylamine in dry dimethyl sulfoxide (DMSO).
  • Conditions: Microwave irradiation at 130 °C for 11 to 35 minutes depending on the substrate.
  • Workup: Reaction mixture poured into ice-water, solid collected by filtration, washed, and dried.

Reaction Scheme and Conditions

Step Reagents & Conditions Outcome
1 Benzonitrile + methyl thioglycolate + Et3N Microwave, DMSO, 130 °C, 11-35 min Formation of 3-aminobenzo[b]thiophene core
2 Workup in ice-water Isolation of amino-substituted benzo[b]thiophene

Scope and Yields

  • Electron-poor benzonitriles such as 5-chloro-2-fluorobenzonitrile give high yields (65–96%).
  • Reaction times vary from 11 to 35 minutes.
  • Microwave-assisted synthesis significantly reduces reaction time compared to traditional heating methods (e.g., 2 hours at 100 °C).
  • This method is superior to older methods such as Beck synthesis, which gave lower yields (52%) over longer times (20 hours).

Example Data from Literature

Entry Substrate (R) Halogen (X) Time (min) Product Yield (%)
1 5-Chloro F 11 96
2 5-Nitro F 15 88
3 5-Bromo F 20 65

(Table adapted from Bagley et al., 2015)

Halogenation and Amination Routes

An alternative approach involves halogenation of preformed benzo[b]thiophene derivatives followed by amination.

Deaminative Halogenation

  • Aminobenzo[b]thiophene intermediates can be converted to halogenated derivatives using tert-butyl nitrite in acetonitrile in the presence of copper(II) bromide.
  • This method provides excellent yields and allows direct access to halogenated benzo[b]thiophenes suitable for further functionalization.

Buchwald–Hartwig Coupling for Amination

  • Brominated benzo[b]thiophenes can undergo Buchwald–Hartwig amination with amine partners under microwave irradiation.
  • Example: Coupling of bromobenzothiophene with (R)-tert-butyl (1-aminopropan-2-yl)carbamate at 150 °C for 75 minutes yields N-arylated products in good yield.
  • Subsequent deprotection and lactamization steps lead to biologically active scaffolds.

Functional Group Transformations on Benzo[b]thiophene Carboxylates

Benzo[b]thiophene-2-carboxylates can be converted into the corresponding amines by functional group interconversions.

Preparation of 5-Chlorobenzo[b]thiophene-2-carboxylic Acid

  • Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate is hydrolyzed under basic conditions (NaOH in ethanol) at room temperature overnight.
  • Acidification and extraction yield the carboxylic acid intermediate.

Conversion to Amine

  • The carboxylic acid can be further transformed via amide bond formation or reduction to the corresponding amine.
  • These transformations are often carried out under mild conditions to preserve the chloro substituent.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents & Conditions Yield Range (%) Reaction Time Advantages Limitations
Microwave-Assisted Annulation Halogenated benzonitriles Methyl thioglycolate, Et3N, DMSO, microwave 65–96 11–35 min Rapid, high yield, simple workup Requires microwave equipment
Deaminative Halogenation + Coupling Aminobenzo[b]thiophenes, bromides tert-butyl nitrite, CuBr2; Buchwald–Hartwig coupling High Hours to days Direct halogenation, versatile amination Multi-step, sensitive to substituents
Carboxylate Hydrolysis + Functionalization Ethyl benzo[b]thiophene carboxylates NaOH (3N), EtOH, acidification Moderate to high Overnight Mild conditions, scalable Requires additional steps for amination

Research Discoveries and Innovations

  • The microwave-assisted synthesis developed by Bagley and colleagues (2015) represents a significant advancement, enabling rapid access to 3-amino-5-chlorobenzo[b]thiophenes with excellent yields and minimal purification steps.
  • This method outperforms classical approaches such as Beck synthesis in both efficiency and yield.
  • Deaminative halogenation using tert-butyl nitrite and copper(II) bromide provides a direct and high-yielding route to halogenated intermediates, facilitating the synthesis of complex bioactive molecules.
  • The combination of these methods allows for the modular synthesis of diverse benzo[b]thiophene derivatives, useful in drug discovery and materials science.

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzo[b]thiophen-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

5-Chlorobenzo[b]thiophen-2-amine is an organic compound with a benzene ring fused to a thiophene ring, a chlorine atom at the 5-position, and an amino group at the 2-position of the benzothiophene structure. It is a versatile intermediate in organic synthesis. Research indicates that benzothiophenes exhibit biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

This compound has applications in medicinal chemistry as a building block for synthesizing pharmaceuticals. Studies involving this compound have focused on its interactions with various biological targets. Research has demonstrated its ability to inhibit tubulin polymerization, which is crucial for cancer cell division, suggesting potential therapeutic applications in oncology. Interaction studies with enzymes and receptors are ongoing to elucidate its pharmacological profile further.

Biological Activities

Compounds related to benzothiophenes exhibit a range of biological activities. Derivatives of this compound have shown potential antiproliferative effects against various cancer cell lines. Modifications in the amino group position significantly influence their biological efficacy, with certain substitutions enhancing activity against specific cancer types.

Structural Similarity

Mechanism of Action

The mechanism of action of 5-Chlorobenzo[b]thiophen-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Activity of Benzo[d]oxazole Derivatives

Compound Substituent IC50 Range (µM)
5-Methylbenzo[d]oxazole Methyl 10.50–74.30
5-Chlorobenzo[d]oxazole Chlorine 26.31–102.10

Thiophene-Based Analogs with Anticancer Activity

Schiff bases derived from 5-(5-(4-fluorophenyl)thiophen-2-yl)-1,3,4-thiadiazol-2-amine (e.g., compound 5a-j) show selective cytotoxicity:

  • The most potent derivative (IC50: 1.28 µg/mL) targets breast cancer (MCF7 cells), outperforming unmodified thiophen-2-amine derivatives .
  • In contrast, 5-Chlorobenzo[b]thiophen-2-amine derivatives prioritize antiviral over anticancer applications, highlighting functionalization-dependent therapeutic profiles .

Thiazole and Thiadiazole Derivatives

  • 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9) and 5-benzyl-1,3-thiazol-2-amine (LL2) are structurally distinct but share amine-thiazole motifs.
  • 5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine , a thiadiazole analog, is a key intermediate in tizanidine synthesis but lacks direct bioactivity data. Its preparation involves multi-step nitro reduction and cyclization (95% yield for isocyanate intermediate) .

Substituent Effects on Physicochemical Properties

  • 5-Chlorobenzo[d]oxazol-2-amine (CAS 61-80-3) has a molecular weight of 168.58 g/mol, moderate water solubility, and low BBB permeability, contrasting with 5-Methylbenzo[b]thiophen-2-amine (MW: 163.24 g/mol), which lacks detailed solubility data .
  • Chlorine’s electron-withdrawing nature increases polarity but may reduce membrane permeability compared to methyl groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Chlorobenzo[b]thiophen-2-amine, and how can reaction conditions be optimized for high yields?

  • Methodology : The synthesis typically starts with commercially available precursors such as 4-chloro-o-phenylenediamine. Key steps involve cyclization and halogenation. For example, thiourea derivatives can react with 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine under reflux conditions in ethanol, using catalysts like copper(II) sulfate to introduce the amine group . Purification via recrystallization (ethanol or DCM) is critical to achieve >95% purity. Reaction temperature (60–80°C) and solvent polarity must be tightly controlled to minimize byproducts .

Q. How can spectroscopic techniques (NMR, MS, UV-Vis) be employed to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of the aromatic protons (δ 6.8–7.5 ppm) and the amine group (δ 2.5–3.5 ppm). The chlorine substituent causes distinct splitting patterns in the aromatic region .
  • Mass Spectrometry (MS) : The molecular ion peak at m/z 183.66 (calculated for C₈H₆ClNS) confirms the molecular weight. Fragmentation patterns should align with the benzothiophene backbone .
  • UV-Vis : A λₘₐₓ near 280 nm indicates π→π* transitions in the conjugated aromatic system .

Q. What are the solubility challenges for this compound, and which solvents are suitable for its use in organic reactions?

  • Methodology : The compound is insoluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and halogenated solvents (DCM, chloroform). For Suzuki-Miyaura coupling or amination reactions, DMF is preferred due to its ability to stabilize intermediates. Sonication or heating (40–50°C) enhances dissolution kinetics .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound to synthesize bioactive derivatives?

  • Methodology :

  • Arylation/Allylation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. The chlorine atom at position 5 directs electrophilic substitution to position 3, enabling regioselective functionalization .
  • Amide Formation : React with chloroacetic acid in ethanol under basic conditions (KOH) to introduce glycine moieties, as demonstrated in benzothiazole derivatives .
  • Heterocyclic Fusion : Incorporate triazole or imidazole rings via Huisgen cycloaddition or condensation with o-phenylenediamine .

Q. How can computational and experimental methods resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like PIM kinases or bacterial enzymes. Compare binding affinities (ΔG values) across derivatives to identify structure-activity relationships (SAR) .
  • In Vitro Assays : Conduct dose-response experiments (IC₅₀) against cancer cell lines (e.g., MCF-7) and bacterial strains (e.g., S. aureus). Discrepancies in activity may arise from assay conditions (e.g., serum concentration, pH) .

Q. What role does crystallography (e.g., Mercury CSD) play in analyzing the solid-state properties of this compound complexes?

  • Methodology :

  • Crystal Packing Analysis : Use Mercury CSD to visualize intermolecular interactions (e.g., hydrogen bonds between amine groups and Cl atoms). Compare packing motifs with analogues (e.g., 5-bromo derivatives) to assess steric/electronic effects .
  • Void Mapping : Identify solvent-accessible voids (>1.8 Å) to optimize co-crystallization strategies for drug delivery systems .

Q. How do substituent positions (e.g., 5-Cl vs. 6-Me) on the benzothiophene core influence reactivity and biological efficacy?

  • Methodology :

  • Comparative Synthesis : Prepare 5-Cl, 6-Me, and 5-Br analogues using identical conditions. Monitor reaction rates (HPLC) and product yields to evaluate electronic effects (Hammett σ values) .
  • Biological Profiling : Test analogues against shared targets (e.g., NF-κB inhibitors). For example, 5-Cl derivatives show 3-fold higher inhibition than 6-Me variants due to enhanced electrophilicity .

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